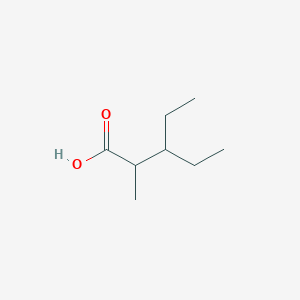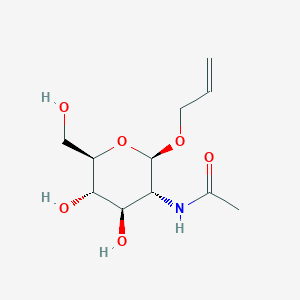
3-Ethyl-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylpentanoic acid is an organic compound with the molecular formula C8H16O2. It belongs to the class of carboxylic acids and is characterized by the presence of an ethyl group at the third carbon and a methyl group at the second carbon of the pentanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the alkylation of pentanoic acid using ethyl chloride and aluminum chloride as a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Grignard Reaction: Another method involves the reaction of pentanoic acid with ethyl magnesium bromide followed by hydrolysis. This method requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivatives, such as esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the alpha or beta positions of the acid, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are typically employed.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and sulfonated compounds.
Scientific Research Applications
3-Ethyl-2-methylpentanoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand metabolic pathways and enzyme activities.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
3-Ethyl-2-methylpentanoic acid is similar to other carboxylic acids such as 2-ethylhexanoic acid and 3-methylbutanoic acid. its unique structure, with both an ethyl and a methyl group, gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
2-Ethylhexanoic acid
3-Methylbutanoic acid
4-Methylpentanoic acid
Properties
IUPAC Name |
3-ethyl-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZRHSSXERCEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide](/img/new.no-structure.jpg)



![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2847827.png)

![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine](/img/structure/B2847830.png)



![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole](/img/structure/B2847838.png)

